REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]([C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:10][C:5]([CH2:6]N(C)C)=[CH:4][C:3]=1[C:16]([CH3:19])([CH3:18])[CH3:17].[P:20]([O:25]C)([O:23][CH3:24])[O:21][CH3:22].C(OC(=O)C)(=O)C>>[OH:1][C:2]1[C:11]([C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:10][C:5]([CH2:6][P:20](=[O:25])([O:23][CH3:24])[O:21][CH3:22])=[CH:4][C:3]=1[C:16]([CH3:19])([CH3:18])[CH3:17]
|
Name
|
|
Quantity
|
263 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(CN(C)C)C=C1C(C)(C)C)C(C)(C)C
|
Name
|
petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
P(OC)(OC)OC
|
Name
|
|
Quantity
|
107 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
With cooling
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
The solvent is removed by distillation until the temperature
|
Type
|
CUSTOM
|
Details
|
is 115° C
|
Type
|
TEMPERATURE
|
Details
|
The residual reaction solution is cooled to room temperature
|
Type
|
STIRRING
|
Details
|
stirred with 1 liter of water
|
Type
|
FILTRATION
|
Details
|
The crystallised product is filtered with suction
|
Type
|
WASH
|
Details
|
washed with petroleum ether 100/140
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(CP(OC)(OC)=O)C=C1C(C)(C)C)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |